molecular formula C18H23N5O4 B2648219 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 1021214-75-4

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2648219
CAS No.: 1021214-75-4
M. Wt: 373.413
InChI Key: RRUAHISDILAENE-UHFFFAOYSA-N
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Description

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a carboxamide group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Substitution on the pyrimidine ring: Methoxy groups are introduced to the pyrimidine ring via nucleophilic substitution reactions.

    Formation of the piperazine ring: The piperazine ring is synthesized through cyclization reactions involving diamines.

    Coupling of the pyrimidine and piperazine rings: The pyrimidine and piperazine rings are coupled using a carboxamide linkage, typically through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological research to study its effects on cellular processes and pathways.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide: is similar to other piperazine derivatives with pyrimidine rings.

    2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide: is another compound with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and piperazine rings

Properties

IUPAC Name

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-25-14-7-5-4-6-13(14)19-18(24)23-10-8-22(9-11-23)15-12-16(26-2)21-17(20-15)27-3/h4-7,12H,8-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUAHISDILAENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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